molecular formula C15H13ClN2OS2 B368712 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 689743-82-6

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Cat. No. B368712
CAS RN: 689743-82-6
M. Wt: 336.9g/mol
InChI Key: FTAFJYULRBSDEI-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound belongs to the class of thioamide derivatives and has been found to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has been studied for its potential therapeutic properties in a variety of scientific research applications. Some of the key areas of research include:
1. Cancer Research: This compound has been found to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that this compound may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
2. Anti-inflammatory Research: This compound has also been studied for its potential anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
3. Antimicrobial Research: This compound has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. It has been suggested that this compound may inhibit the growth and replication of microorganisms by disrupting their cell membrane integrity.

Mechanism of Action

More research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body.
2. Safety and Efficacy: More research is needed to determine the safety and efficacy of this compound in various therapeutic applications.
3. Drug Development: This compound has the potential to be developed into a drug for the treatment of cancer, inflammation, and microbial infections. More research is needed to optimize its pharmacological properties and to develop suitable drug delivery systems.
4. Combination Therapy: This compound may be used in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound has been found to exhibit anti-cancer, anti-inflammatory, and antimicrobial activity, and has the potential to be developed into a drug for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action, safety, and efficacy, and to develop suitable drug delivery systems.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide in lab experiments include its potential therapeutic properties, its relatively easy synthesis method, and its ability to interact with various molecular targets in the body. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide. Some of the key areas of research include:
1.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves the reaction of 2-[(4-chlorophenyl)sulfanyl]acetic acid with 3-cyano-4,5-dimethylthiophene-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography or recrystallization.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS2/c1-9-10(2)21-15(13(9)7-17)18-14(19)8-20-12-5-3-11(16)4-6-12/h3-6H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAFJYULRBSDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

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